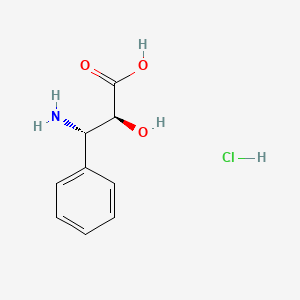
(alphaS,betaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (alphaS,betaR)- is a stereoisomer of a chemical compound that has specific spatial arrangements of its atoms. This configuration is crucial in determining the compound’s chemical properties and biological activities. The (alphaS,betaR)- configuration indicates the specific orientation of substituents around the chiral centers in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- compounds often involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method is the asymmetric reduction of alpha-substituted-beta-carbonyl nitriles using specific metal catalysts and reducing agents. For example, the use of TiCl4/BH3 or LiBH4/CeCl3 can achieve high diastereoselectivity and enantioselectivity under controlled conditions .
Industrial Production Methods
Industrial production of (alphaS,betaR)- compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(alphaS,betaR)- compounds can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group in an (alphaS,betaR)- compound can yield a ketone or aldehyde, while reduction of a carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
(alphaS,betaR)- compounds have a wide range of applications in scientific research, including:
Chemistry: Used as chiral building blocks in the synthesis of complex molecules.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (alphaS,betaR)- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes. For example, (alphaS,betaR)-Bedaquiline, a specific (alphaS,betaR)- compound, targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its activity and leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (alphaS,betaR)- include other stereoisomers with different spatial arrangements of atoms, such as (alphaR,betaS)-, (alphaR,betaR)-, and (alphaS,betaS)- configurations.
Uniqueness
The uniqueness of (alphaS,betaR)- compounds lies in their specific stereochemistry, which can significantly influence their chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to other stereoisomers, resulting in distinct pharmacological profiles and therapeutic potentials .
Propiedades
Fórmula molecular |
C9H12ClNO3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1 |
Clave InChI |
OTJZSGZNPDLQAJ-WSZWBAFRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















